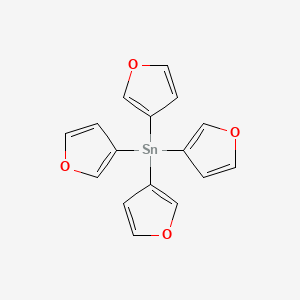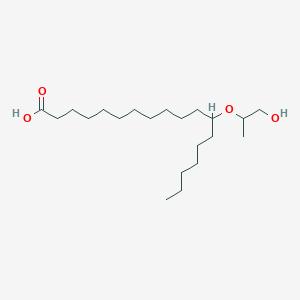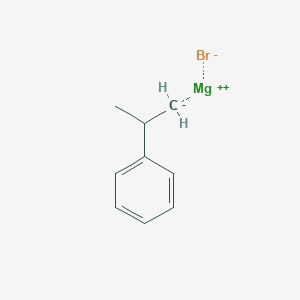
Diamantan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamantan-4-ol is a derivative of diamantane, a member of the diamondoid family Diamondoids are cage hydrocarbons with structures similar to a subunit of the diamond lattice this compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom of the diamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Diamantan-4-ol can be synthesized through the oxidation of diamantane. One common method involves the use of lead tetra-acetate in trifluoroacetic acid-dichloromethane solution in the presence of chloride ions at room temperature. This reaction yields high amounts of the trifluoroacetates of the bridgehead alcohols, which can be subsequently hydrolyzed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Diamantan-4-ol undergoes various chemical reactions, including:
Substitution: The trifluoroacetate group in this compound can be readily displaced by reaction with acetonitrile, converting hydrocarbons into amides.
Common Reagents and Conditions
Lead tetra-acetate: Used in the oxidation of diamantane to produce this compound.
Sulphuric acid: Used in the oxidation of diamantane to yield various oxidation products.
Major Products Formed
- Diamantanone
- 9-Hydroxydiamantan-3-one
- Diamantane-4,9-diol
Scientific Research Applications
Diamantan-4-ol has several scientific research applications, including:
- Nanotechnology : Diamondoids, including this compound, are used in nanotechnology due to their unique structural properties .
- Drug Delivery : Diamondoids have potential applications in drug delivery systems .
- Material Science : this compound can be used in the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of diamantan-4-ol involves its ability to establish an equilibrium with diamantan-1-ol in the presence of 98% sulphuric acid at 273–473 K via a hydride transfer mechanism. This equilibrium is influenced by entropy values due to symmetry factors .
Comparison with Similar Compounds
Properties
CAS No. |
30651-03-7 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-4-ol |
InChI |
InChI=1S/C14H20O/c15-14-4-11-8-1-7-2-9(11)13(6-14)10(3-7)12(8)5-14/h7-13,15H,1-6H2 |
InChI Key |
HLMNGNITCLNFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)(CC3C5C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


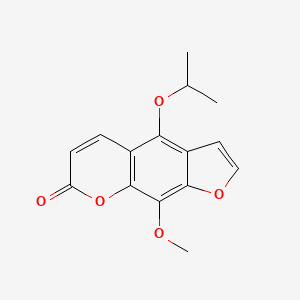
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
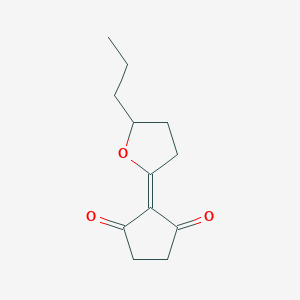
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
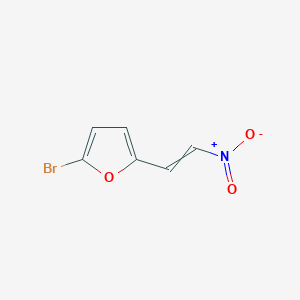
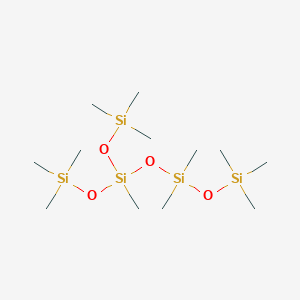
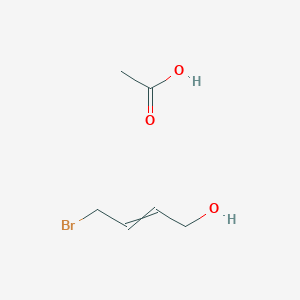

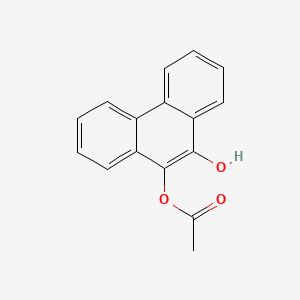
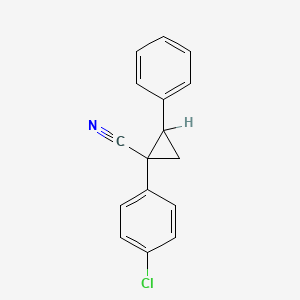
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
